molecular formula C4H14Cl2N2S B2807076 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride CAS No. 16822-45-0

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride

Cat. No.: B2807076
CAS No.: 16822-45-0
M. Wt: 193.13
InChI Key: VSLQHTWGCCGXSZ-UHFFFAOYSA-N
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Description

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C4H13Cl2N2S. It is also known as cysteamine dihydrochloride. This compound is characterized by the presence of two amino groups and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with thiourea, followed by hydrolysis. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary and secondary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cystinosis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a reducing agent, breaking disulfide bonds in proteins and other biomolecules. This activity is crucial in its therapeutic applications, where it helps in the degradation of cystine crystals in patients with cystinosis.

Comparison with Similar Compounds

Similar Compounds

    Cysteamine: The free base form of 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride.

    Cystamine: An oxidized dimer form of cysteamine.

    2-Mercaptoethylamine: A related compound with similar functional groups.

Uniqueness

This compound is unique due to its dual amino and sulfanyl groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to act as a reducing agent and its therapeutic potential in treating cystinosis further distinguish it from similar compounds.

Properties

IUPAC Name

2-(2-aminoethylsulfanyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLQHTWGCCGXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16822-45-0
Record name 2-[(2-aminoethyl)sulfanyl]ethan-1-amine dihydrochloride
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